molecular formula C27H23N3O4S B2861341 2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 866873-73-6

2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2861341
CAS No.: 866873-73-6
M. Wt: 485.56
InChI Key: QMEJNUPTJKYALN-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tricyclic core with fused oxa- and diazatricyclo systems. Key structural elements include:

  • A 4-methoxyphenylmethyl substituent at position 5 of the tricyclic scaffold.
  • A sulfanyl group at position 4, linked to an acetamide moiety.
  • A para-methylphenyl group as the terminal acetamide substituent.

Analogous acetamide derivatives, such as N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide, exhibit stabilized crystal structures via intramolecular hydrogen bonds (N–H···O and C–H···O), which may inform this compound’s stability and solubility .

Properties

IUPAC Name

2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-7-11-19(12-8-17)28-23(31)16-35-27-29-24-21-5-3-4-6-22(21)34-25(24)26(32)30(27)15-18-9-13-20(33-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEJNUPTJKYALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

  • Methodological Synergy : Combining 2-D and 3-D similarity metrics improves analog identification, as seen in indomethacin/sulindac pairs .
  • Data Gaps : Specific data on the target compound’s solubility, stability, or binding affinities are absent in the evidence, necessitating experimental validation.
  • Computational Trade-offs : While graph-based methods (e.g., subgraph matching) are accurate, their resource intensity limits large-scale application .

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